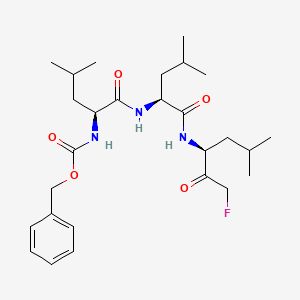

Z-Leu-Leu-Leu-fluoromethyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H42FN3O5 |

|---|---|

Molecular Weight |

507.6 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(3S)-1-fluoro-5-methyl-2-oxohexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C27H42FN3O5/c1-17(2)12-21(24(32)15-28)29-25(33)22(13-18(3)4)30-26(34)23(14-19(5)6)31-27(35)36-16-20-10-8-7-9-11-20/h7-11,17-19,21-23H,12-16H2,1-6H3,(H,29,33)(H,30,34)(H,31,35)/t21-,22-,23-/m0/s1 |

InChI Key |

HLXJVMRDGBCZCM-VABKMULXSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)CF)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(C(=O)CF)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Z-Leu-Leu-Leu-fluoromethyl Ketone (Z-LLL-FMK): An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLL-FMK) is a potent, cell-permeable, and irreversible peptide inhibitor of cysteine proteases. Its core mechanism of action lies in the covalent modification of the active site cysteine residue of its target enzymes, effectively blocking their proteolytic activity. This inhibitory action extends to several key cellular proteases, primarily calpains, cathepsins, and the proteasome. By modulating the activity of these enzymes, Z-LLL-FMK exerts significant effects on critical cellular processes, most notably apoptosis (programmed cell death) and inflammatory signaling pathways such as the NF-κB pathway. This technical guide provides a comprehensive overview of the molecular mechanisms of Z-LLL-FMK, detailed experimental protocols for its study, and visual representations of the affected signaling cascades.

Core Mechanism of Action: Cysteine Protease Inhibition

Z-LLL-FMK belongs to the class of peptide fluoromethyl ketone (FMK) inhibitors. The peptidic component (Z-Leu-Leu-Leu) confers specificity for the active sites of target proteases that recognize and cleave leucine-rich sequences. The electrophilic fluoromethyl ketone "warhead" is the reactive moiety responsible for the irreversible inhibition.

The inhibitory mechanism involves a two-step process:

-

Reversible Binding: The peptide portion of Z-LLL-FMK initially binds non-covalently to the active site of the target cysteine protease in a substrate-like manner.

-

Irreversible Covalent Modification: The catalytic cysteine residue in the protease's active site performs a nucleophilic attack on the carbonyl carbon of the fluoromethyl ketone. This results in the formation of a stable, covalent thiohemiketal adduct, which effectively and irreversibly inactivates the enzyme.

Primary Cellular Targets and Quantitative Inhibitory Data

Z-LLL-FMK exhibits inhibitory activity against a range of cysteine proteases. The following table summarizes the available quantitative data on its inhibitory potency.

| Target Protease | Enzyme Subtype | IC50 / Ki Value | Notes |

| Calpain | Calpain II | k₂ = 28,900 M⁻¹s⁻¹[1] | Potent irreversible inhibitor.[1][2] |

| Cathepsin | Cathepsin L | k₂ = 680,000 M⁻¹s⁻¹[1] | Also shows inhibitory activity.[1][2] |

| Cathepsin L | IC50 = 15 µM ((Rac)-Z-Phe-Phe-FMK, an isomer)[3] | ||

| Proteasome | 26S Proteasome | IC50 = 100 nM (for MG-132, Z-Leu-Leu-Leu-al) | Z-LLL-FMK is also known to inhibit the proteasome. |

Note: Directly comparable IC50/Ki values for Z-LLL-FMK against all its primary targets are not consistently available in the literature. The provided data is based on available information for Z-LLL-FMK and structurally related inhibitors.

Impact on Cellular Signaling Pathways

Induction of Apoptosis

By inhibiting the proteasome and calpains, Z-LLL-FMK can induce apoptosis through multiple mechanisms. Proteasome inhibition leads to the accumulation of pro-apoptotic proteins, such as p53 and Bax, and prevents the degradation of cell cycle inhibitors. Calpain inhibition can modulate the release of apoptosis-inducing factor (AIF) from the mitochondria.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation relies on the proteasomal degradation of the inhibitory protein IκBα. By inhibiting the proteasome, Z-LLL-FMK prevents IκBα degradation, thereby sequestering the NF-κB (p50/p65) dimer in the cytoplasm and inhibiting the transcription of pro-inflammatory genes.

Detailed Experimental Protocols

Calpain Activity Assay (Fluorometric)

This protocol is adapted from commercially available calpain activity assay kits.

Materials:

-

Cell lysate containing activated calpain

-

Extraction Buffer (e.g., containing HEPES, NaCl, MgCl2, EDTA, EGTA, DTT)

-

10X Reaction Buffer

-

Calpain Substrate (e.g., Ac-LLY-AFC)

-

Z-LLL-FMK (as inhibitor)

-

96-well microplate (black, clear bottom)

-

Fluorometric microplate reader (Excitation/Emission = 400/505 nm)

Procedure:

-

Sample Preparation:

-

Culture cells to the desired density and treat with experimental compounds to induce calpain activation.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in Extraction Buffer on ice for 20 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic extract). Determine protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add 50-100 µg of cell lysate per well.

-

For inhibitor wells, pre-incubate the lysate with the desired concentration of Z-LLL-FMK for 10-30 minutes at 37°C.

-

Add 10X Reaction Buffer to each well.

-

Bring the final volume to 90 µL with Extraction Buffer.

-

-

Reaction Initiation and Measurement:

-

Add 10 µL of Calpain Substrate to each well to start the reaction.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at Ex/Em = 400/505 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank (no lysate) from all readings.

-

Calculate the percentage of inhibition by comparing the fluorescence of Z-LLL-FMK-treated wells to the untreated control.

-

Cathepsin L Activity Assay (Fluorometric)

This protocol is based on commercially available cathepsin L activity assay kits.

Materials:

-

Cell lysate or purified cathepsin L

-

Cell Lysis Buffer

-

Reaction Buffer

-

Cathepsin L Substrate (e.g., Ac-FR-AFC)

-

Z-LLL-FMK (as inhibitor)

-

96-well microplate (black, clear bottom)

-

Fluorometric microplate reader (Excitation/Emission = 400/505 nm)

Procedure:

-

Sample Preparation:

-

Prepare cell lysates as described in the calpain activity assay.

-

-

Assay Setup:

-

Add 50 µL of cell lysate to each well of a 96-well plate.

-

For inhibitor wells, pre-incubate the lysate with Z-LLL-FMK.

-

Add 50 µL of Reaction Buffer to each well.

-

-

Reaction Initiation and Measurement:

-

Add 2 µL of Cathepsin L Substrate to each well.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Measure fluorescence at Ex/Em = 400/505 nm.

-

-

Data Analysis:

-

Determine the fold-increase in cathepsin L activity by comparing the relative fluorescence units (RFU) with the level of the uninduced or inhibitor-treated control.

-

Proteasome Activity Assay (Luminometric)

This protocol is a generalized procedure based on commercially available proteasome-Glo™ assays.

Materials:

-

Cultured cells

-

Proteasome-Glo™ Cell-Based Reagent (containing a specific luminogenic proteasome substrate, e.g., Suc-LLVY-aminoluciferin for chymotrypsin-like activity)

-

Z-LLL-FMK (as inhibitor)

-

96-well opaque-walled microplate

-

Luminometer

Procedure:

-

Cell Plating and Treatment:

-

Plate cells in a 96-well opaque-walled plate and culture overnight.

-

Treat cells with various concentrations of Z-LLL-FMK for the desired time.

-

-

Assay Reagent Preparation and Addition:

-

Equilibrate the Proteasome-Glo™ Reagent to room temperature.

-

Add a volume of Proteasome-Glo™ Reagent equal to the volume of cell culture medium in each well.

-

-

Incubation and Measurement:

-

Mix the contents of the wells on a plate shaker at a low speed for 2 minutes.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of proteasome inhibition relative to the vehicle-treated control cells.

-

Western Blot for Apoptosis Markers

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation and Transfer:

-

Separate equal amounts of protein from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities to determine the relative levels of apoptotic marker proteins.

-

Mandatory Visualizations: Workflows and Logical Relationships

Experimental Workflow for Inhibitor Potency Determination

Experimental Workflow for Apoptosis Induction Analysis

Conclusion

This compound is a valuable research tool for studying the roles of calpains, cathepsins, and the proteasome in various cellular processes. Its ability to irreversibly inhibit these cysteine proteases provides a powerful method for dissecting their contributions to apoptosis, inflammation, and other signaling pathways. The detailed protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Z-LLL-FMK in their investigations. Further research to elucidate the precise inhibitory constants against a broader range of proteases will continue to refine our understanding of this versatile inhibitor.

References

Unraveling the Target: A Technical Guide to the Cellular Interactions of Peptide Fluoromethylketones

Abstract

This technical guide delves into the primary cellular targets of peptide inhibitors ending in a fluoromethylketone (FMK) moiety. While the specific inhibitor Z-LLL-FMK is not prominently documented in scientific literature, this guide will focus on the well-characterized class of cysteine protease inhibitors that share this chemical feature, such as Z-VAD-FMK and Z-DEVD-FMK. The primary cellular targets of these compounds are caspases, a family of cysteine-aspartic proteases that play critical roles in apoptosis and inflammation. This document will provide a comprehensive overview of their mechanism of action, quantitative data on their inhibitory activity, detailed experimental protocols for their characterization, and visualizations of the key signaling pathways they modulate.

Introduction: The Landscape of Peptide-Based Cysteine Protease Inhibitors

Peptide-based inhibitors are invaluable tools in dissecting cellular signaling pathways and represent a significant class of therapeutic candidates. The fluoromethylketone (FMK) reactive group is a hallmark of potent, irreversible inhibitors of cysteine proteases. The peptide sequence confers specificity, directing the inhibitor to the active site of its target enzyme. While the tri-leucine peptide sequence of "Z-LLL-FMK" does not correspond to a widely characterized inhibitor, it is likely intended to target a specific protease. However, the vast body of research on related FMK inhibitors provides a strong foundation for understanding their general mechanism and potential applications.

The most extensively studied family of targets for peptide-FMK inhibitors are the caspases . These enzymes are central to programmed cell death (apoptosis) and inflammatory responses.

Primary Cellular Target: Caspases

The primary cellular targets of many well-known Z-peptide-FMK compounds are the caspases . These are a family of cysteine proteases that cleave their substrates after an aspartic acid residue. They are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage.

Mechanism of Irreversible Inhibition

Z-peptide-FMK inhibitors act as irreversible covalent inhibitors. The peptide portion of the inhibitor mimics the natural substrate of the caspase, leading to its recognition and binding to the enzyme's active site. The fluoromethylketone group then forms a stable thioether bond with the cysteine residue in the catalytic site, leading to irreversible inactivation of the enzyme.

Quantitative Data: Inhibitory Profile of Common Z-Peptide-FMKs

The following table summarizes the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for several well-characterized Z-peptide-FMK inhibitors against their primary caspase targets. It is important to note that while some inhibitors are pan-caspase inhibitors, others exhibit selectivity for specific caspases.

| Inhibitor | Primary Target(s) | Other Notable Targets | Reported IC50 / Ki (nM) | Reference |

| Z-VAD-FMK | Pan-caspase inhibitor[1][2] | Cathepsins B and H, Calpains | Caspase-1: 0.5-10Caspase-3: 10-50Caspase-7: 10-50Caspase-8: 20-100 | [1][2] |

| Z-DEVD-FMK | Caspase-3, Caspase-7[3][4][5] | Caspase-6, Caspase-8, Caspase-10 | Caspase-3: 0.2-1Caspase-7: 1-5 | [3][4][5] |

| Z-IETD-FMK | Caspase-8 | Caspase-6, Caspase-10 | Caspase-8: 0.5-2 | [6] |

| Z-LEHD-FMK | Caspase-9[7] | Caspase-4, Caspase-5 | Caspase-9: 8-12 | [7] |

| Z-FA-FMK | Effector Caspases (Caspase-3, -6, -7)[8][9] | Cathepsins B and L | Caspase-3: ~500Caspase-7: ~1000 | [8][9] |

Note: IC50 and Ki values can vary depending on the assay conditions, substrate concentration, and enzyme source.

Signaling Pathways Modulated by Caspase Inhibition

Caspase inhibitors like Z-VAD-FMK can block both the intrinsic and extrinsic pathways of apoptosis.

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in its activation. Active caspase-8 then directly activates effector caspases like caspase-3.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. This leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 and pro-caspase-9 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates effector caspases.

References

- 1. Caspase Inhibitor Z-VAD-FMK [promega.com]

- 2. invivogen.com [invivogen.com]

- 3. apexbt.com [apexbt.com]

- 4. Caspase-3 inhibitor Z-DEVD-FMK | Inhibitors | MBL Life Sience -GLOBAL- [mblbio.com]

- 5. The caspase-3 inhibitor (peptide Z-DEVD-FMK) affects the survival and function of platelets in platelet concentrate during storage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

Z-Leu-Leu-Leu-fluoromethyl ketone: A Technical Guide to its Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent, irreversible cysteine protease inhibitor, Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLL-FMK). This document details its chemical structure, proposes a detailed synthetic route, summarizes its known biological activities with quantitative data, and visualizes its role in relevant signaling pathways.

Chemical Structure

This compound, also known as Z-LLL-FMK, is a tripeptidyl inhibitor with a fluoromethyl ketone (FMK) warhead that irreversibly binds to the active site of target proteases.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C27H42FN3O5[1] |

| Molecular Weight | 507.64 g/mol [1] |

| CAS Number | 371167-61-2[1] |

| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)OCc1ccccc1 |

| InChI Key | HLXJVMRDGBCZCM-VABKMULXSA-N |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Synthesis of this compound

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of Z-Leu-Leu-OH

-

To a solution of Z-Leu-OH (1 equivalent) in dichloromethane (DCM), add N-hydroxysuccinimide (NHS, 1.1 equivalents) and dicyclohexylcarbodiimide (DCC, 1.1 equivalents) at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

In a separate flask, dissolve L-Leucine methyl ester hydrochloride (1 equivalent) in DCM and add triethylamine (TEA, 2.2 equivalents).

-

Add the activated Z-Leu-OSu solution to the leucine methyl ester solution and stir at room temperature overnight.

-

Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain Z-Leu-Leu-OMe.

-

Dissolve the Z-Leu-Leu-OMe in a mixture of methanol and 1N NaOH (2 equivalents) and stir at room temperature for 2 hours.

-

Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield Z-Leu-Leu-OH.

Step 2: Synthesis of Z-Leu-Leu-Leu-OH

-

Repeat the coupling procedure described in Step 1, using Z-Leu-Leu-OH (1 equivalent) and L-Leucine methyl ester hydrochloride (1 equivalent) to obtain Z-Leu-Leu-Leu-OMe.

-

Saponify the methyl ester as described in Step 1 to yield the protected tripeptide, Z-Leu-Leu-Leu-OH.

Step 3: Synthesis of Z-Leu-Leu-Leu-diazomethyl ketone

-

Dissolve Z-Leu-Leu-Leu-OH (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -15 °C.

-

Add N-methylmorpholine (1 equivalent) followed by isobutyl chloroformate (1 equivalent) and stir for 15 minutes.

-

In a separate flask, prepare a solution of diazomethane in diethyl ether.

-

Add the ethereal solution of diazomethane to the mixed anhydride solution and stir at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to obtain the crude Z-Leu-Leu-Leu-diazomethyl ketone.

Step 4: Synthesis of this compound

-

Dissolve the crude Z-Leu-Leu-Leu-diazomethyl ketone in anhydrous THF.

-

At 0 °C, add a 70:30 mixture of HF-pyridine dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by carefully adding saturated NaHCO3 solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.

References

The Advent and Evolution of Peptidyl Fluoromethyl Ketones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidyl fluoromethyl ketones (PFMKs) have emerged as a pivotal class of irreversible inhibitors for cysteine proteases and other enzymes, playing a crucial role in both fundamental research and therapeutic development. This in-depth technical guide explores the discovery, history, and core principles of PFMKs, offering a comprehensive resource for professionals in the field. The narrative traces their development from early concepts to their current status as sophisticated tools in chemical biology and drug discovery. Key aspects covered include their mechanism of action, synthetic methodologies, and applications in targeting enzymes such as caspases and cathepsins. This guide emphasizes quantitative data, detailed experimental protocols, and visual representations of complex biological pathways and experimental workflows to provide a thorough understanding of this important class of enzyme inhibitors.

Introduction: The Genesis of Peptidyl Fluoromethyl Ketones

The story of peptidyl fluoromethyl ketones begins in the quest for potent and specific enzyme inhibitors. Early efforts in the mid-20th century focused on reactive functionalities that could covalently modify active site residues of enzymes. Among these, halomethyl ketones, particularly chloromethyl ketones (CMKs), showed promise as irreversible inhibitors of serine and cysteine proteases. However, the high reactivity of the C-Cl bond in CMKs often led to a lack of specificity, resulting in off-target effects and toxicity, which limited their therapeutic potential.

This challenge spurred the search for a more stable yet sufficiently reactive "warhead." The focus turned to fluorine, the most electronegative element, known for forming strong carbon-fluorine bonds. The hypothesis was that incorporating a fluorine atom in place of chlorine would temper the reactivity of the halomethyl ketone, thereby enhancing selectivity for the target enzyme. This led to the first synthesis of peptidyl fluoromethyl ketones in the 1980s, a development that marked a significant milestone in the design of irreversible enzyme inhibitors. These novel compounds demonstrated a superior balance of reactivity and stability, paving the way for the development of highly specific probes and drug candidates.

Mechanism of Action: A Tale of Three Fluorines

The inhibitory activity of PFMKs is intricately linked to the number of fluorine atoms attached to the methyl group of the ketone. This seemingly subtle modification dramatically influences the inhibitor's mechanism, shifting it from irreversible to reversible inhibition.

2.1. Monofluoromethyl Ketones (MFMKs): Irreversible Covalent Modification

Peptidyl monofluoromethyl ketones are potent irreversible inhibitors, primarily of cysteine proteases. The mechanism involves a two-step process. Initially, the PFMK binds to the active site of the enzyme in a manner similar to the natural substrate. This is followed by a nucleophilic attack on the carbonyl carbon of the FMK by the thiolate anion of the active site cysteine residue. This attack is facilitated by the electron-withdrawing fluorine atom, which increases the electrophilicity of the carbonyl carbon. The resulting tetrahedral intermediate then undergoes a rapid intramolecular SN2 displacement of the fluoride ion by the sulfur atom, forming a stable thioether bond. This covalent modification permanently inactivates the enzyme.

dot

Caption: Mechanism of irreversible inhibition by monofluoromethyl ketones.

2.2. Difluoromethyl (DFMKs) and Trifluoromethyl (TFMKs) Ketones: Reversible Inhibition

In contrast to their monofluorinated counterparts, di- and trifluoromethyl ketones generally act as reversible inhibitors. The increased number of fluorine atoms significantly enhances the stability of the C-F bonds, making the fluoride ion a poor leaving group.

Instead of forming a covalent thioether bond, DFMKs and TFMKs readily form a stable hydrated gem-diol in aqueous solution. This hydrated form mimics the tetrahedral transition state of peptide bond hydrolysis. When a DFMK or TFMK binds to the active site of a protease, the active site nucleophile (e.g., the hydroxyl group of serine or the thiol group of cysteine) attacks the carbonyl carbon, forming a stable hemiketal or hemithioketal, respectively. This complex is a potent transition-state analog that binds tightly but reversibly to the enzyme, effectively blocking its activity without forming a permanent covalent bond.

dot

Caption: Mechanism of reversible inhibition by di- and trifluoromethyl ketones.

Synthesis of Peptidyl Fluoromethyl Ketones

The synthesis of PFMKs can be broadly categorized into solution-phase and solid-phase methods. The choice of method often depends on the desired peptide sequence and the scale of the synthesis.

3.1. General Synthetic Workflow

A common strategy for synthesizing PFMKs involves the initial preparation of a protected amino acid or peptide acid, which is then converted to the corresponding diazomethyl ketone. Subsequent treatment with a source of fluoride, such as hydrogen fluoride-pyridine, introduces the fluorine atom to yield the monofluoromethyl ketone. For di- and trifluoromethyl ketones, different synthetic strategies are typically employed, often involving the use of fluorinated building blocks.

dot

Caption: A general workflow for the synthesis of peptidyl fluoromethyl ketones.

Quantitative Analysis of PFMK Inhibition

The potency and selectivity of PFMK inhibitors are typically quantified by determining their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These values are crucial for comparing the efficacy of different inhibitors and for understanding their structure-activity relationships.

4.1. PFMK Inhibitors of Caspases

Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). PFMKs, particularly those with peptide sequences recognized by specific caspases, have been instrumental in elucidating the roles of these enzymes in various cellular processes. The pan-caspase inhibitor Z-VAD-FMK is one of the most widely used tools in apoptosis research.

| Inhibitor | Target Caspase(s) | IC50 (nM) | Ki (nM) | Reference |

| Z-VAD-FMK | Pan-caspase | 10 - 500 | - | [1] |

| Z-DEVD-FMK | Caspase-3, -7 | 0.2 - 20 | - | |

| Z-IETD-FMK | Caspase-8 | 0.5 - 20 | - | |

| Z-LEHD-FMK | Caspase-9 | 0.4 - 15 | - | |

| Boc-D-FMK | Broad Spectrum | 300 - 10,000 | - | |

| Ac-YVAD-FMK | Caspase-1 | 5 - 50 | - |

4.2. PFMK Inhibitors of Cathepsins

Cathepsins are another family of proteases, primarily located in lysosomes, that are involved in protein turnover. However, their dysregulation has been implicated in various diseases, including cancer and rheumatoid arthritis. PFMKs have been developed as potent inhibitors of several cathepsins.

| Inhibitor | Target Cathepsin(s) | IC50 (nM) | k2/Ki (M⁻¹s⁻¹) | Reference |

| Z-FA-FMK | Cathepsin B, L | 10 - 100 | 1,800 - 16,000 | |

| CA-074 | Cathepsin B | 1.5 - 10 | 120,000 | |

| Z-FY(tBu)-DMK | Cathepsin S | 0.5 - 5 | - | |

| Mu-Leu-Hph-VSPh | Cathepsin K | 0.1 - 1 | - |

Key Experimental Protocols

5.1. Synthesis of Z-VAD(OMe)-FMK

Materials:

-

Z-Val-Ala-OH

-

N-Methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Diazomethane in diethyl ether

-

HF-Pyridine

-

Aspartic acid β-methyl ester hydrochloride (H-Asp(OMe)-OH·HCl)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Activation of Z-Val-Ala-OH: Dissolve Z-Val-Ala-OH (1 equivalent) in anhydrous THF. Cool the solution to -15°C. Add NMM (1 equivalent) followed by isobutyl chloroformate (1 equivalent) dropwise. Stir the reaction mixture at -15°C for 30 minutes.

-

Formation of the Diazomethyl Ketone: To the cold mixed anhydride solution, add a freshly prepared ethereal solution of diazomethane (excess) and stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours.

-

Work-up: Quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears. Dilute the reaction mixture with EtOAc and wash sequentially with water, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diazomethyl ketone.

-

Fluorination: Dissolve the crude diazomethyl ketone in anhydrous DCM and cool to 0°C. Add HF-Pyridine (excess) dropwise. Stir the reaction at 0°C for 1 hour.

-

Final Work-up and Purification: Carefully quench the reaction with saturated NaHCO₃. Separate the organic layer and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield Z-Val-Ala-FMK.

-

Coupling with Aspartic Acid Derivative: Couple the purified Z-Val-Ala-FMK with H-Asp(OMe)-OH·HCl using standard peptide coupling reagents (e.g., HBTU, HOBt, DIPEA) in DMF to obtain the final product, Z-VAD(OMe)-FMK. Purify by chromatography.

5.2. Caspase-3 Inhibition Assay (Fluorometric)

Materials:

-

Recombinant human caspase-3

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

PFMK inhibitor stock solution (in DMSO)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Prepare Reagents: Dilute the caspase-3 enzyme and the Ac-DEVD-AMC substrate to their final working concentrations in the assay buffer. Prepare serial dilutions of the PFMK inhibitor in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the PFMK inhibitor at various concentrations, and the caspase-3 enzyme. Include controls with no enzyme and no inhibitor.

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the Ac-DEVD-AMC substrate to all wells to start the reaction.

-

Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals for 30-60 minutes using a fluorometric plate reader.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time plot) for each inhibitor concentration. Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Signaling Pathways and Logical Relationships

6.1. Caspase-Mediated Apoptosis

PFMKs that inhibit caspases are invaluable for studying the intricate signaling cascades of apoptosis. The extrinsic and intrinsic pathways of apoptosis converge on the activation of effector caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the orchestrated dismantling of the cell.

dot

Caption: The role of PFMK inhibitors in the caspase-mediated apoptosis pathway.

6.2. Role of Cathepsin B in Cancer Progression

Cathepsin B is frequently overexpressed in various cancers and contributes to tumor progression through several mechanisms, including the degradation of the extracellular matrix (ECM), which facilitates invasion and metastasis, and the processing of growth factors. PFMK inhibitors of cathepsin B are being investigated as potential anti-cancer agents.

dot

Caption: The role of cathepsin B in cancer and its inhibition by PFMKs.

Conclusion

Peptidyl fluoromethyl ketones represent a cornerstone in the field of enzyme inhibition. Their development from the less specific chloromethyl ketones has provided researchers with a powerful and versatile toolkit to dissect complex biological processes and to design novel therapeutic agents. The ability to fine-tune the mechanism of inhibition by altering the degree of fluorination has further expanded their utility. This technical guide has provided a comprehensive overview of the discovery, mechanism, synthesis, and application of PFMKs, with a focus on providing practical information for researchers and drug development professionals. The continued exploration of PFMK chemistry and biology promises to yield even more sophisticated and effective molecules for the study and treatment of human diseases.

References

Z-LLL-FMK: An In-depth Technical Guide to Enzyme Kinetics and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LLL-FMK (Z-Leu-Leu-Leu-fluoromethylketone) is a synthetic peptide derivative that functions as an irreversible inhibitor of certain cysteine proteases. This technical guide provides a comprehensive overview of the enzyme kinetics and binding affinity of Z-LLL-FMK, with a focus on its primary targets. The information presented herein is intended to support researchers and professionals in drug development in their understanding and utilization of this compound.

Z-LLL-FMK belongs to the fluoromethylketone (FMK) class of inhibitors, which are known to form a covalent bond with the active site cysteine of their target proteases, leading to irreversible inhibition. Its primary targets are cathepsins, particularly cathepsin L and cathepsin B, which are lysosomal cysteine proteases involved in various physiological and pathological processes, including protein turnover, antigen presentation, and viral entry.

Enzyme Kinetics and Binding Affinity

Quantitative data on the inhibitory activity of Z-LLL-FMK is crucial for understanding its potency and selectivity. While specific kinetic constants for Z-LLL-FMK are not extensively reported in publicly available literature, data from related compounds and its known inhibitory class provide valuable insights.

Table 1: Inhibitory Activity of Z-LLL-FMK and Related Compounds

| Compound | Target Enzyme | Parameter | Value | Reference |

| Z-LLL-FMK | Cathepsin B & L | Inhibition | Efficiently inhibits | [1] |

| (Rac)-Z-Phe-Phe-FMK | Cathepsin L | IC50 | 15 µM | [2] |

| Z-FA-FMK | Cathepsin B | Ki | 1.5 µM | [3] |

| Z-FA-FMK | Caspase-2 | IC50 | 6.147 µM | [3] |

| Z-FA-FMK | Caspase-3 | IC50 | 15.41 µM | [3] |

| Z-FA-FMK | Caspase-6 | IC50 | 32.45 µM | [3] |

| Z-FA-FMK | Caspase-7 | IC50 | 9.077 µM | [3] |

| Z-FA-FMK | Caspase-9 | IC50 | 110.7 µM | [3] |

| Z-FA-FMK | SARS-CoV-2 Mpro | IC50 | 11.39 µM | [3] |

Note: Data for related compounds are provided for comparative purposes and to highlight the potential activity profile of FMK-based inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of enzyme kinetics and binding affinity. The following are detailed protocols for key experiments relevant to the study of Z-LLL-FMK.

Cathepsin L Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potency of Z-LLL-FMK against Cathepsin L.

Materials:

-

Recombinant human Cathepsin L

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

-

Cathepsin L substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)

-

Z-LLL-FMK

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of Z-LLL-FMK in DMSO.

-

Serially dilute Z-LLL-FMK in Assay Buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add 50 µL of Assay Buffer to each well.

-

Add 10 µL of the diluted Z-LLL-FMK or vehicle (DMSO in Assay Buffer) to the appropriate wells.

-

Add 20 µL of a pre-diluted solution of recombinant human Cathepsin L to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the Cathepsin L substrate Z-Phe-Arg-AMC to each well.

-

Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a microplate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC50 value.

Determination of Binding Affinity using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Isothermal Titration Calorimeter

-

Purified target enzyme (e.g., Cathepsin L)

-

Z-LLL-FMK

-

Dialysis buffer (e.g., PBS, pH 7.4)

Procedure:

-

Thoroughly dialyze the purified enzyme against the chosen ITC buffer to ensure buffer matching.

-

Prepare a stock solution of Z-LLL-FMK in the same dialysis buffer.

-

Degas both the enzyme and inhibitor solutions immediately before the experiment.

-

Load the enzyme solution into the sample cell of the calorimeter.

-

Load the Z-LLL-FMK solution into the injection syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Perform an initial small injection to account for any dilution effects, followed by a series of injections of Z-LLL-FMK into the enzyme solution.

-

Record the heat changes after each injection.

-

Integrate the raw data to obtain the heat released or absorbed per injection.

-

Plot the integrated heat data against the molar ratio of inhibitor to enzyme and fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Signaling Pathways

Z-LLL-FMK, through its inhibition of cathepsins, can modulate several critical signaling pathways. The following diagrams illustrate these pathways.

Viral Entry Inhibition via Cathepsin L

Z-LLL-FMK can block the entry of certain viruses, such as SARS-CoV, by inhibiting the proteolytic processing of the viral spike protein by Cathepsin L in the endosome.[1]

Caption: Z-LLL-FMK inhibits viral entry by blocking Cathepsin L-mediated spike protein cleavage.

Potential Involvement in Apoptosis

Cathepsins can be released from the lysosome into the cytosol under cellular stress, where they can cleave Bid, a pro-apoptotic Bcl-2 family member. This leads to the activation of the mitochondrial apoptosis pathway. Z-LLL-FMK, by inhibiting cathepsins, may modulate this process.

Caption: Potential modulation of the intrinsic apoptosis pathway by Z-LLL-FMK.

Inferred Modulation of NF-κB Signaling

Related FMK compounds have been shown to inhibit the activation of NF-κB.[3] While direct evidence for Z-LLL-FMK is pending, a similar mechanism is plausible. This diagram illustrates the canonical NF-κB signaling pathway and the potential point of inhibition.

Caption: Inferred inhibition of the NF-κB signaling pathway by Z-LLL-FMK.

Conclusion

Z-LLL-FMK is a valuable research tool for studying the roles of cysteine proteases, particularly cathepsins, in various biological processes. Its irreversible mode of action and potential to modulate key signaling pathways make it a compound of interest for further investigation in the context of viral diseases, inflammation, and apoptosis. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at further elucidating the biochemical and cellular functions of Z-LLL-FMK. Further research is warranted to establish a more comprehensive and specific kinetic profile of Z-LLL-FMK against a broader range of proteases to fully understand its selectivity and therapeutic potential.

References

Core Topic: Is Z-Leu-Leu-Leu-fluoromethyl ketone a Reversible Inhibitor?

An In-depth Technical Guide to the Inhibitory Mechanism of Z-Leu-Leu-Leu-fluoromethyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanism of action of this compound (Z-LLL-FMK), a well-known cysteine protease inhibitor. A critical aspect of any inhibitor is the nature of its interaction with the target enzyme—specifically, whether the inhibition is reversible or irreversible. This distinction has profound implications for its pharmacological profile, including duration of action, potential for off-target effects, and overall therapeutic strategy.

Based on its chemical structure as a peptidyl mono-fluoromethyl ketone (m-PFMK), This compound is classified as an irreversible inhibitor .[1][2] The presence of a single fluorine atom adjacent to the ketone carbonyl group renders it a highly reactive electrophile, susceptible to nucleophilic attack by the active site cysteine of target proteases.[3]

Mechanism of Irreversible Inhibition

The inhibitory action of Z-LLL-FMK proceeds through the formation of a stable, covalent bond with the target enzyme.[2] The process can be described in two steps:

-

Initial Binding: The peptidyl portion of Z-LLL-FMK (Z-Leu-Leu-Leu) mimics the natural substrate of the protease, facilitating its binding to the enzyme's active site. This initial interaction is a reversible, non-covalent association.

-

Covalent Adduct Formation: Once positioned correctly within the active site, the catalytic cysteine residue, in its thiolate anion form, performs a nucleophilic attack on the electrophilic carbonyl carbon of the fluoromethyl ketone moiety. This leads to the displacement of the fluoride ion and the formation of a stable thioether linkage between the inhibitor and the enzyme.[1][2] This covalent modification permanently inactivates the enzyme.

While mono-fluoromethyl ketones are generally considered irreversible inhibitors, it is worth noting that di- and tri-fluoromethyl ketones may exhibit reversible inhibition by forming a stable gem-diol that mimics the tetrahedral transition state of the enzyme-substrate reaction.[1][4] However, for mono-fluorinated compounds like Z-LLL-FMK, the formation of a covalent thioether adduct is the predominant and defining mechanism.[1]

Caption: Mechanism of irreversible inhibition by Z-LLL-FMK.

Quantitative Data on Peptidyl Fluoromethyl Ketone Inhibitors

| Inhibitor | Target Enzyme | Potency Metric | Value | Reference |

| Z-Leu-Leu-Tyr-CH₂F | Calpain II | Second-order rate constant (k₂) | 28,900 M⁻¹s⁻¹ | [1] |

| Z-Leu-Leu-Phe-CH₂F | Calpain I | Second-order rate constant (k₂) | 290,000 M⁻¹s⁻¹ | [1] |

| Z-Leu-Leu-Phe-CH₂F | Calpain I | Intact Cell Assay (IC₅₀) | 0.2 µM | [1] |

| Ac-Leu-Ala-Ala-Gln(NMe)₂-CH₂F | HAV 3Cpro | Second-order rate constant (k₂) | 3,300 M⁻¹s⁻¹ | [1] |

| Z-VAD-FMK | Caspases | General irreversible inhibitor | Not specified | [5] |

| Z-FA-FMK | Cysteine Proteases | General irreversible inhibitor | Not specified | [6] |

Experimental Protocols for Determining Inhibition Type

Distinguishing between reversible and irreversible inhibition is crucial. The following experimental designs are commonly employed for this purpose.

Protocol 1: Dialysis or Rapid Dilution (Washout) Experiment

This method physically separates the enzyme from the unbound inhibitor to determine if enzyme activity can be restored.

Objective: To assess the recovery of enzyme activity after removal of the inhibitor.

Methodology:

-

Incubation: Incubate the target enzyme with a concentration of Z-LLL-FMK sufficient to achieve significant inhibition (e.g., 10x IC₅₀). A control sample with the enzyme and vehicle (e.g., DMSO) is run in parallel.

-

Removal of Unbound Inhibitor:

-

Dialysis: Place the enzyme-inhibitor mixture in a dialysis bag with a molecular weight cut-off that retains the enzyme but allows the small molecule inhibitor to diffuse out. Dialyze against a large volume of buffer for an extended period (e.g., 12-24 hours) with several buffer changes.

-

Rapid Dilution: Alternatively, dilute the enzyme-inhibitor mixture rapidly (e.g., 100-fold or more) into a reaction buffer. This significantly lowers the concentration of the free inhibitor, preventing further binding.

-

-

Activity Assay: Measure the enzymatic activity of the dialyzed or diluted sample using a suitable substrate.

-

Analysis:

-

Irreversible Inhibition: If Z-LLL-FMK is an irreversible inhibitor, the enzyme activity will not be restored after dialysis or dilution.

-

Reversible Inhibition: If the inhibition were reversible, the enzyme-inhibitor complex would dissociate upon removal of the free inhibitor, leading to the recovery of enzymatic activity.

-

Caption: Experimental workflow for a washout experiment.

Protocol 2: Kinetic Analysis of Time-Dependent Inhibition

Irreversible inhibitors typically exhibit time-dependent inhibition, where the degree of inhibition increases with the duration of pre-incubation of the enzyme and inhibitor.

Objective: To determine the kinetic parameters of irreversible inhibition (K_I and k_inact).

Methodology:

-

IC₅₀ Determination at Various Time Points:

-

Prepare a series of inhibitor concentrations.

-

Pre-incubate the enzyme with each inhibitor concentration for different, fixed periods (e.g., 5, 15, 30, 60 minutes).

-

After each pre-incubation period, initiate the enzymatic reaction by adding the substrate and measure the initial velocity.

-

Calculate the IC₅₀ value for each pre-incubation time point. A decrease in IC₅₀ with increasing pre-incubation time is indicative of irreversible inhibition.

-

-

Determination of k_obs:

-

For several fixed concentrations of Z-LLL-FMK, measure the enzyme activity at multiple time points during pre-incubation.

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus time. The negative slope of this line gives the pseudo-first-order rate constant, k_obs.

-

-

Calculation of k_inact and K_I:

-

Plot the calculated k_obs values against the corresponding inhibitor concentrations.

-

Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]).[7]

-

The maximal value of k_obs at saturating inhibitor concentrations is k_inact (the maximum rate of inactivation), and K_I (the inhibitor concentration that gives half-maximal inactivation rate) can be determined from the fit.[7]

-

These kinetic constants provide a definitive, quantitative measure of the irreversible interaction between Z-LLL-FMK and its target protease.

References

- 1. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1 [mdpi.com]

Z-LLL-FMK: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LLL-FMK, also known as Z-Leu-Leu-Leu-fluoromethyl ketone, is a potent, irreversible inhibitor of the proteasome and a member of the broader class of cysteine protease inhibitors. Its ability to selectively target cellular machinery involved in protein degradation has positioned it as a valuable tool in studying a range of biological processes, including cell cycle regulation, apoptosis, and inflammatory signaling pathways. This technical guide provides a comprehensive overview of the physical and chemical properties of Z-LLL-FMK, detailed experimental protocols for its use, and a visual representation of its known signaling interactions.

Core Physical and Chemical Properties

Z-LLL-FMK is a synthetic peptide derivative characterized by its fluoromethyl ketone (FMK) moiety, which is responsible for its irreversible binding to the active site of target proteases.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₂FN₃O₅ | |

| Molecular Weight | 507.64 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Purity | ≥90% (TLC) | |

| Solubility | Soluble in DMSO and acetone (10 mg/mL, clear, colorless) | [2] |

| Storage | Store at -20°C. Solid form is stable for at least 12 months when stored as directed. Avoid repeated freeze-thaw cycles of solutions. | [2] |

| CAS Number | 371167-61-2 | [1] |

Biological Activity and Mechanism of Action

Z-LLL-FMK primarily functions as a proteasome inhibitor. The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in the regulation of numerous cellular processes. By inhibiting the chymotrypsin-like activity of the 20S proteasome, Z-LLL-FMK disrupts the normal protein degradation pathway. This disruption can lead to the accumulation of regulatory proteins, ultimately affecting cell cycle progression and inducing apoptosis.

Furthermore, as a cysteine protease inhibitor, Z-LLL-FMK has the potential to inhibit other cysteine proteases, such as cathepsins, although its primary target is considered to be the proteasome.

Inhibition of NF-κB Signaling

The inhibition of the proteasome by Z-LLL-FMK has a direct impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate gene transcription. By blocking proteasomal degradation of IκB, Z-LLL-FMK prevents the activation of NF-κB.[3]

Quantitative Data: Inhibitory Activity of Related FMK Compounds

| Compound | Target | IC₅₀ | Kᵢ | Source |

| Z-VAD(OMe)-FMK | Pan-caspase | - | - | [2] |

| Z-DEVD-FMK | Caspase-3 | 18 µM (for 6-OHDA-induced apoptosis) | - | [4][5] |

| Z-FA-FMK | Effector caspases (2, 3, 6, 7) | 6-32 µM | - | [6] |

| Z-FF-FMK | Cathepsin B | - | 2.7 nM | [3] |

Experimental Protocols

Western Blotting for NF-κB Pathway Analysis

This protocol outlines the procedure to assess the effect of Z-LLL-FMK on the NF-κB signaling pathway by measuring the levels of IκBα and phosphorylated NF-κB p65.

a. Cell Culture and Treatment:

-

Seed cells (e.g., HeLa, Jurkat) in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with the desired concentration of Z-LLL-FMK (e.g., 10-50 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 15-30 minutes.

b. Protein Extraction:

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.[7]

c. SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against IκBα, phospho-NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Z-LLL-FMK.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Z-LLL-FMK for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[4]

Proteasome Activity Assay (Fluorometric)

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.

a. Lysate Preparation:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer.

-

Homogenize the cells and centrifuge to remove insoluble material.

-

Determine the protein concentration of the supernatant.[8]

b. Assay Procedure:

-

In a black 96-well plate, add cell lysate to each well.

-

For inhibitor control wells, add a known proteasome inhibitor (e.g., MG-132).

-

Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence with an excitation wavelength of 350 nm and an emission wavelength of 440 nm using a fluorescence plate reader.[8]

Visualizations

Signaling Pathway Diagram

Caption: Z-LLL-FMK inhibits proteasomal degradation of IκB, preventing NF-κB activation.

Experimental Workflow Diagram

Caption: Workflow for studying the effects of Z-LLL-FMK on cultured cells.

References

Z-LLL-FMK: A Technical Guide for Cysteine Protease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LLL-FMK (Z-Leu-Leu-Leu-fluoromethyl ketone) is a potent, irreversible inhibitor of certain cysteine proteases, notably cathepsins B and L.[1][2] This peptide-based inhibitor belongs to the fluoromethyl ketone (FMK) class of compounds, which are widely utilized as tools in cell biology and drug discovery to investigate the roles of specific proteases in various physiological and pathological processes. Its ability to covalently modify the active site cysteine of target proteases makes it an invaluable reagent for studying enzyme function, elucidating signaling pathways, and assessing the therapeutic potential of cysteine protease inhibition.

This technical guide provides an in-depth overview of Z-LLL-FMK, including its mechanism of action, target specificity, and practical guidance for its use in experimental settings. While direct quantitative data and detailed protocols for Z-LLL-FMK are limited in publicly available literature, this guide consolidates the existing information and provides extrapolated methodologies based on closely related FMK inhibitors and general biochemical principles. Researchers should note that specific concentrations and conditions may require optimization for their particular experimental systems.

Core Concepts

Mechanism of Irreversible Inhibition

Z-LLL-FMK, like other fluoromethyl ketone-based inhibitors, acts as an irreversible covalent inhibitor of its target cysteine proteases. The mechanism of inhibition is a two-step process:

-

Reversible Binding: The peptidic backbone of Z-LLL-FMK (Leu-Leu-Leu) mimics the natural substrate of the target protease, allowing it to bind reversibly to the enzyme's active site.

-

Irreversible Covalent Modification: The highly electrophilic carbon of the fluoromethyl ketone moiety is then attacked by the nucleophilic thiol group of the active site cysteine residue. This results in the formation of a stable thiohemiketal adduct, effectively and irreversibly inactivating the enzyme.

Figure 1: Mechanism of irreversible inhibition by Z-LLL-FMK.

Target Specificity

Z-LLL-FMK is reported to be an inhibitor of both cathepsin B and cathepsin L.[2] It is important to distinguish Z-LLL-FMK from its aldehyde analogue, Z-LLL-CHO (MG132), which is a potent and widely used proteasome inhibitor. The fluoromethyl ketone warhead confers a different inhibitory profile, primarily targeting cysteine proteases rather than the threonine active site of the proteasome.

The specificity of peptide-FMK inhibitors is largely determined by the peptide sequence. For instance, Z-VAD-FMK is a pan-caspase inhibitor, while Z-FA-FMK targets cathepsin B. Therefore, the Leu-Leu-Leu sequence of Z-LLL-FMK directs its binding to the substrate-binding pockets of cathepsins B and L.

Table 1: Comparison of Z-LLL-FMK with Related Inhibitors

| Compound | Primary Target(s) | Inhibition Mechanism | Notes |

| Z-LLL-FMK | Cathepsin B, Cathepsin L | Irreversible | Cysteine protease inhibitor. |

| Z-LLL-CHO (MG132) | 26S Proteasome, Calpains | Reversible | Widely used proteasome inhibitor. |

| Z-VAD-FMK | Pan-caspase | Irreversible | Broad-spectrum apoptosis inhibitor. |

| Z-FA-FMK | Cathepsin B | Irreversible | Also inhibits some caspases. |

Note: IC50 and Ki values are highly dependent on the assay conditions (e.g., enzyme source, substrate, pH, and temperature).

Quantitative Data

Experimental Protocols

The following protocols are generalized based on standard laboratory procedures and protocols for similar FMK-based inhibitors. Optimization will be required for specific cell lines and experimental conditions.

In Vitro Enzyme Activity Assay (Fluorometric)

This protocol is designed to determine the inhibitory activity of Z-LLL-FMK against purified cathepsin B or L.

Materials:

-

Purified recombinant human cathepsin B or L

-

Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

-

Fluorogenic Substrate:

-

For Cathepsin B: Z-Arg-Arg-AMC

-

For Cathepsin L: Z-Phe-Arg-AMC

-

-

Z-LLL-FMK stock solution (e.g., 10 mM in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of Z-LLL-FMK in Assay Buffer.

-

In a 96-well plate, add 50 µL of the appropriate enzyme solution (e.g., 10 nM final concentration) to each well.

-

Add 5 µL of the diluted Z-LLL-FMK or DMSO (vehicle control) to the wells.

-

Incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 45 µL of the fluorogenic substrate (e.g., 20 µM final concentration).

-

Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Plot the reaction rate against the inhibitor concentration and determine the IC50 value.

Figure 2: Workflow for in vitro enzyme activity assay.

Cell Viability (MTT) Assay

This assay measures the effect of Z-LLL-FMK on cell viability.[3][4]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Z-LLL-FMK stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat cells with various concentrations of Z-LLL-FMK (e.g., 1-100 µM) and a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate on a shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol determines if inhibition of cathepsins by Z-LLL-FMK affects apoptosis.[5]

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Z-LLL-FMK stock solution (10 mM in DMSO)

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells and allow them to adhere.

-

Pre-treat cells with Z-LLL-FMK or vehicle control for 1-2 hours.

-

Induce apoptosis with an appropriate agent for the recommended time.

-

Harvest cells (including supernatant for suspension cells) and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

Signaling Pathways

While direct evidence for Z-LLL-FMK's effect on specific signaling pathways is not extensively documented, the inhibition of its targets, cathepsin B and L, is known to impact several cellular processes. Furthermore, studies on other FMK inhibitors provide insights into potential downstream effects.

Apoptosis Signaling

Cathepsins can be involved in both the intrinsic and extrinsic apoptosis pathways. Lysosomal membrane permeabilization can lead to the release of cathepsins into the cytosol, where they can activate caspases or cleave Bid, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis. By inhibiting cathepsins B and L, Z-LLL-FMK may block these apoptotic cascades.

Figure 3: Potential role of Z-LLL-FMK in apoptosis signaling.

NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival. Some studies with other cathepsin inhibitors, such as Z-FA-FMK, have suggested a role in modulating NF-κB activity.[6] Cathepsins may be involved in the degradation of IκBα, the inhibitor of NF-κB. By preventing IκBα degradation, cathepsin inhibitors could suppress the translocation of NF-κB to the nucleus and subsequent pro-inflammatory gene expression. The direct effect of Z-LLL-FMK on this pathway requires experimental validation.

Figure 4: Hypothetical modulation of NF-κB signaling by Z-LLL-FMK.

Conclusion

Z-LLL-FMK is a valuable tool for investigating the roles of cathepsins B and L in cellular processes. Its irreversible mechanism of action allows for the sustained inhibition of these proteases, facilitating the study of their downstream consequences. While this guide provides a framework for its use, researchers are strongly encouraged to perform dose-response and time-course experiments to determine the optimal conditions for their specific experimental models. Further research is needed to fully elucidate the complete inhibitory profile and the precise signaling pathways modulated by Z-LLL-FMK.

References

- 1. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of NF-κB by the CARD proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Z-Leu-Leu-Leu-fluoromethyl ketone (MG132) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Leu-Leu-fluoromethyl ketone, commonly known as MG132, is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the 26S proteasome.[1][2][3] The 26S proteasome is a multi-catalytic protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[2] By inhibiting the chymotrypsin-like activity of the proteasome, MG132 blocks the degradation of target proteins, leading to their accumulation and subsequent disruption of downstream pathways.[1] This property makes MG132 an invaluable tool for studying the ubiquitin-proteasome system and a compound of interest in cancer research and drug development.[4][5]

Mechanism of Action

MG132 primarily functions by inhibiting the proteolytic activity of the 26S proteasome complex.[6] This inhibition prevents the degradation of proteins that are targeted for destruction via the ubiquitin pathway.[2] Key consequences of MG132 treatment include the stabilization of regulatory proteins, which can lead to the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways such as NF-κB.[1][7][8]

Key Applications in Cell Culture

-

Induction of Apoptosis: MG132 is widely used to induce programmed cell death in various cancer cell lines.[5][9][10][11] This is often mediated through the activation of caspases and the upregulation of pro-apoptotic proteins.[4][9][10][11]

-

Cell Cycle Analysis: By preventing the degradation of cell cycle regulatory proteins like cyclins and cyclin-dependent kinase inhibitors, MG132 can induce cell cycle arrest, typically at the G2/M phase, allowing for the study of cell cycle progression.[8][12][13]

-

NF-κB Signaling Pathway Inhibition: MG132 blocks the degradation of IκBα, the inhibitory subunit of NF-κB.[7] This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes, which are often involved in inflammation and cell survival.[7][14][15]

-

Protein Ubiquitination and Degradation Studies: MG132 is a crucial tool for studying the role of the ubiquitin-proteasome pathway in the degradation of specific proteins.[16][17][18] By inhibiting the proteasome, researchers can observe the accumulation of ubiquitinated forms of their protein of interest.[17][18]

Quantitative Data Summary

The following tables summarize the effective concentrations and incubation times of MG132 for various applications as reported in the literature. It is important to note that optimal conditions are cell-type dependent and should be determined empirically.

Table 1: IC50 Values of MG132 in Various Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) | Reference |

| C6 | Glioma | 18.5 µM | 24 | [9] |

| HeLa | Cervical Cancer | ~5 µM | 24 | [19] |

| U2OS | Osteosarcoma | 1.258 ± 0.06 µM | Not Specified | [20] |

Table 2: Working Concentrations and Incubation Times for Specific Cellular Effects

| Application | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| Apoptosis Induction | NCI-H2452, NCI-H2052 | 0.5 µM | 36 - 48 hours | Significant apoptosis | [11] |

| GBC-SD | 2.5 - 10 µM | 48 hours | Dose-dependent apoptosis | [10] | |

| Cell Cycle Arrest | PC-3 | 50 µM | 24 hours | G2/M arrest | [8] |

| HL-60 | 2 µM | 12 hours | 63.42% of cells in G2/M | [13] | |

| NF-κB Inhibition | A549 | 10 µM | Not Specified | Inhibition of TNF-α-induced NF-κB activation | [21] |

| Protein Degradation Inhibition | HEK293 or MEF | 20 µM | 4 hours | Accumulation of target proteins for Western Blot | [22] |

| HeLa | 50 µM | 0.5 - 24 hours | Effective for observing protein accumulation | [22] |

Experimental Protocols

Protocol 1: General Procedure for MG132 Treatment in Cell Culture

This protocol provides a general workflow for treating adherent cells with MG132.

Caption: General workflow for MG132 treatment in cell culture.

Materials:

-

This compound (MG132)

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium appropriate for the cell line

-

Cell line of interest

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Stock Solution Preparation:

-

MG132 is soluble in DMSO.[23][24] Prepare a stock solution of 10 mM by dissolving 1 mg of MG132 in 210.3 µL of DMSO.[23]

-

Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C, protected from light.[23][24] The lyophilized powder is stable for 24 months, while the solution should be used within 1 month.[23]

-

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., plates, flasks) at a density that will ensure they are in the exponential growth phase and not over-confluent at the time of harvest.

-

Allow cells to adhere and recover for at least 24 hours before treatment.

-

-

MG132 Treatment:

-

On the day of the experiment, thaw an aliquot of the MG132 stock solution.

-

Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration. It is crucial to ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.[25][26]

-

Remove the existing medium from the cells and replace it with the MG132-containing medium.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest MG132 concentration) in your experimental setup.

-

-

Incubation:

-

Downstream Analysis:

-

Following incubation, harvest the cells for downstream applications such as Western blotting, flow cytometry for cell cycle or apoptosis analysis, or immunoprecipitation for ubiquitination studies.

-

Protocol 2: Inhibition of NF-κB Activation

This protocol outlines a method to study the effect of MG132 on the NF-κB signaling pathway, often activated by stimuli like TNF-α.

Signaling Pathway Diagram: MG132 Inhibition of NF-κB

Caption: MG132 inhibits NF-κB activation by blocking proteasomal degradation of IκBα.

Procedure:

-

Follow the general protocol for cell seeding and growth.

-

Pre-treat cells with the desired concentration of MG132 (e.g., 10 µM) for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a specific time (e.g., 15-30 minutes).

-

Harvest the cells and prepare cytoplasmic and nuclear extracts.

-

Analyze the levels of IκBα in the cytoplasmic fraction and the levels of NF-κB (e.g., p65 subunit) in both the cytoplasmic and nuclear fractions by Western blotting. Successful inhibition will result in the stabilization of IκBα in the cytoplasm and a reduction of NF-κB in the nucleus.

Protocol 3: Analysis of Protein Ubiquitination

This protocol details a method to enrich for and detect ubiquitinated proteins following MG132 treatment.

Logical Relationship Diagram: Studying Protein Ubiquitination with MG132

Caption: Workflow for detecting protein ubiquitination using MG132.

Procedure:

-

Transfect cells with a construct expressing your protein of interest, if necessary.

-

Treat the cells with MG132 (e.g., 10-20 µM) for 4-6 hours prior to harvesting to allow for the accumulation of ubiquitinated proteins.[18][22]

-

Lyse the cells in a buffer containing deubiquitinase (DUB) inhibitors (e.g., N-ethylmaleimide (NEM)) in addition to standard protease inhibitors to preserve the ubiquitin chains.

-

Perform immunoprecipitation to enrich for your protein of interest.

-

Separate the immunoprecipitated proteins by SDS-PAGE and perform a Western blot.

-

Probe the membrane with an antibody specific for ubiquitin or a specific ubiquitin linkage (e.g., K48, K63) to detect the polyubiquitinated forms of your protein, which will appear as a high-molecular-weight smear or "ladder."

Troubleshooting and Considerations

-

Cell Toxicity: MG132 can be toxic to cells, especially at high concentrations and with prolonged exposure.[24] It is essential to perform a dose-response curve and a time-course experiment to determine the optimal, sub-toxic concentration and duration for your specific cell line and experimental goals.

-

Solubility: If the MG132 DMSO stock solution precipitates upon addition to the culture medium, it can be warmed to 37-40°C before dilution.[24]

-

Off-Target Effects: While MG132 is a potent proteasome inhibitor, it can also inhibit other proteases, such as calpains and some lysosomal cysteine proteases, at higher concentrations.[1][23] It is important to consider these potential off-target effects when interpreting results.

-

Vehicle Control: Always include a DMSO-only vehicle control to account for any effects of the solvent on the cells.[25]

By following these guidelines and protocols, researchers can effectively utilize MG132 as a powerful tool to investigate the diverse cellular processes regulated by the ubiquitin-proteasome system.

References

- 1. MG132 - Wikipedia [en.wikipedia.org]

- 2. invivogen.com [invivogen.com]

- 3. MG-132 | Z-Leu-Leu-Leu-CHO | 26S proteasome inhibitor | TargetMol [targetmol.com]

- 4. Proteasome inhibitor MG132 inhibits the proliferation and promotes the cisplatin-induced apoptosis of human esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MG132, a proteasome inhibitor, induces apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MG-132 | Z-Leu-Leu-Leu-CHO | Proteasome inhibitor | Hello Bio [hellobio.com]

- 7. Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of apoptosis by the proteasome inhibitor MG132 in human HCC cells: Possible correlation with specific caspase-dependent cleavage of beta-catenin and inhibition of beta-catenin-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Mechanism of G2/M cell cycle arrest before apoptosis in leukemia cell line HL-60 induced by proteasome inhibitor MG132] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of proteasome inhibitor MG132 on experimental inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]